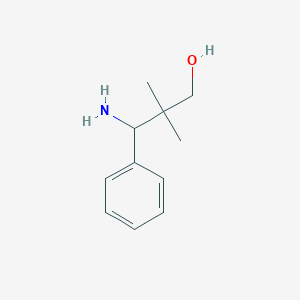

3-Amino-2,2-dimethyl-3-phenylpropan-1-ol

Description

Significance of β-Amino Alcohols in Contemporary Organic Chemistry

β-amino alcohols, also known as 1,2-amino alcohols, are a class of organic compounds characterized by the presence of an amino group and a hydroxyl group on adjacent carbon atoms. This structural motif is of profound importance in modern organic chemistry. These compounds are not merely synthetic curiosities; they are integral components in a vast array of biologically active molecules and are pivotal intermediates in numerous synthetic pathways. mdpi.comrroij.com

The significance of β-amino alcohols stems from their versatility. They are widely utilized as:

Chiral Building Blocks: Many β-amino alcohols are chiral and are available in enantiomerically pure forms. This makes them invaluable starting materials for the synthesis of complex, stereochemically defined molecules, including unnatural amino acids and various pharmaceuticals. mdpi.comresearchgate.net

Pharmaceuticals: The β-amino alcohol framework is present in many drugs. Notable examples include cardiovascular drugs, anti-asthma medications, and antimalarial agents. mdpi.comrroij.com

Chiral Auxiliaries and Ligands: In the realm of asymmetric synthesis, where the control of stereochemistry is paramount, β-amino alcohols and their derivatives are frequently employed as chiral auxiliaries and ligands for metal catalysts. rroij.comalfa-chemistry.com Their ability to coordinate with metals through both the nitrogen and oxygen atoms allows for the creation of a rigid chiral environment, which can direct the stereochemical outcome of a reaction with high efficacy. rroij.com

The development of efficient and stereoselective methods for synthesizing β-amino alcohols, such as the ring-opening of epoxides with amines, remains an active area of research, highlighting their continued importance in the field. mdpi.comrroij.com

Elucidation of Structural Characteristics and Stereoisomerism in 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol

This compound is a specific member of the β-amino alcohol family. Its structure consists of a three-carbon propanol (B110389) backbone. Key substitutions include a phenyl group and an amino group located at position 3, and two methyl groups at position 2. This particular arrangement of atoms and functional groups dictates its chemical properties and reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇NO sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 179.26 g/mol sigmaaldrich.comsigmaaldrich.com |

| Appearance | Solid sigmaaldrich.comsigmaaldrich.com |

| InChI Key | JROIRYAZVQTFDW-UHFFFAOYSA-N sigmaaldrich.com |

Analysis of Chiral Centers and Enantiomeric Forms ((R)- and (S)-isomers)

Chirality is a fundamental concept in stereochemistry, referring to molecules that are non-superimposable on their mirror images, much like a pair of hands. libretexts.org Molecules that exhibit this property are termed chiral. The source of chirality in a molecule is often a tetrahedral carbon atom bonded to four different substituents, known as a chiral center or stereocenter. libretexts.org

In the structure of this compound, the carbon atom at position 3 (C3) is a chiral center. It is bonded to four distinct groups:

An amino group (-NH₂)

A phenyl group (-C₆H₅)

A hydrogen atom (-H)

A 2,2-dimethyl-1-hydroxyethyl group (-C(CH₃)₂CH₂OH)

Due to this single chiral center, the molecule exists as a pair of stereoisomers called enantiomers. libretexts.org These enantiomers are mirror images of each other and are designated using the Cahn-Ingold-Prelog (CIP) priority rules as either (R) or (S). vanderbilt.edumsu.edu

(R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol

(S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol sigmaaldrich.com

Enantiomers have identical physical properties, such as melting point and boiling point. libretexts.orgvanderbilt.edu Their defining difference is their interaction with plane-polarized light; one enantiomer will rotate the light in a clockwise direction (+), while the other will rotate it in a counter-clockwise direction (-) by an equal magnitude. The (S)-enantiomer is specifically identified by the CAS Number 156406-42-7. sigmaaldrich.com The existence of these distinct stereoisomers is critical in fields like pharmacology, where different enantiomers of a drug can have vastly different biological activities.

Functional Group Analysis and their Unique Reactivity Profile (Amino and Hydroxyl Moieties)

The chemical behavior of this compound is primarily governed by its two functional groups: the primary amino group (-NH₂) and the primary hydroxyl group (-OH). alfa-chemistry.com The presence of both an amine and an alcohol in the same molecule gives it a dual reactivity profile. alfa-chemistry.com

Amino Group: The lone pair of electrons on the nitrogen atom makes the amino group a Lewis base and a nucleophile. It can be protonated by acids to form an ammonium (B1175870) salt, which significantly increases its water solubility. alfa-chemistry.com

Hydroxyl Group: The hydroxyl group can act as a weak acid or a nucleophile. It is capable of forming hydrogen bonds, which influences the molecule's physical properties like boiling point and solubility. alfa-chemistry.com It can undergo reactions typical of primary alcohols, such as oxidation to form an aldehyde or carboxylic acid, and esterification with carboxylic acids.

Synergistic Reactivity: The 1,3-relationship between the amino and hydroxyl groups allows for potential intramolecular hydrogen bonding, which can influence the molecule's preferred conformation in solution. nih.gov This spatial arrangement also makes the molecule an effective bidentate ligand, capable of chelating to metal centers through both the nitrogen and oxygen atoms. This property is crucial when such molecules are used as ligands in asymmetric catalysis, as it helps to create a well-defined and rigid coordination environment around the metal catalyst. rroij.comalfa-chemistry.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-2,2-dimethyl-3-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-11(2,8-13)10(12)9-6-4-3-5-7-9/h3-7,10,13H,8,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JROIRYAZVQTFDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156258-39-8 | |

| Record name | 3-amino-2,2-dimethyl-3-phenylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Amino 2,2 Dimethyl 3 Phenylpropan 1 Ol and Its Analogues

Conventional Synthetic Pathways

Conventional methods for synthesizing 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol and its analogues often involve well-established reactions that build the carbon skeleton and introduce the required functional groups in a stepwise manner.

Reductive amination is a cornerstone of amine synthesis, valued for its operational simplicity and broad applicability. nih.gov This method typically involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. For the synthesis of β-amino alcohols, a suitable β-hydroxy ketone can serve as the precursor.

An efficient, directed reductive amination of β-hydroxy ketones has been shown to stereoselectively produce 1,3-syn-amino alcohols. organic-chemistry.org This approach utilizes a titanium(IV) isopropoxide catalyst to coordinate the intermediate imino alcohol, facilitating a directed reduction by a mild reducing agent like polymethylhydrosiloxane (B1170920) (PMHS). organic-chemistry.org While not specifically detailed for this compound, this methodology represents a viable pathway starting from 1-hydroxy-2,2-dimethyl-3-phenyl-propan-3-one. Biocatalytic reductive amination using amine dehydrogenases (AmDHs) has also emerged as a powerful tool for producing chiral amines and amino alcohols, offering high conversion rates and excellent enantioselectivity for certain substrates. frontiersin.org

| Precursor | Amine Source | Reducing Agent/Catalyst | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| β-Hydroxy Ketone | Primary Amine | Ti(iOPr)₄ / PMHS | 1,3-syn-Amino Alcohol | High stereoselectivity | organic-chemistry.org |

| Various Ketones | Ammonia (B1221849) (NH₄HCO₂) | Amine Dehydrogenase (AmDH) / GDH | Chiral Amino Alcohol | High enantioselectivity (e.g., >99% ee) | frontiersin.org |

| 1-phenyl-2-propanone | Ammonium (B1175870) Acetate (B1210297) | NaBH₃CN | 2-amino-1-phenylpropane | Versatile and selective reduction | youtube.com |

Another common strategy involves the chemical reduction of precursors where the amino or hydroxyl group is already in place or masked. Functional groups such as nitriles, ketones, esters, or nitro groups can be reduced to form the final amino alcohol structure.

For example, the synthesis of the related compound 3-Methylamino-3-phenylpropan-1-ol has been achieved by the reduction of a cyclic precursor, 2-methyl-3-phenylisoxazolidine-3-carbonitrile, using lithium aluminium hydride (LiAlH₄). researchgate.net In this case, the single reducing agent simultaneously reduces the nitrile group to an aminomethyl group and cleaves the N-O bond of the isoxazolidine (B1194047) ring to unmask the hydroxyl and secondary amine functionalities. researchgate.net Similarly, the reduction of β-amino ketones is a direct route to the corresponding amino alcohols. For instance, 1-phenyl-3-methylamino-1-propen-1-one can be reduced to 3-methylamino-1-phenyl-1-propanol using sodium borohydride (B1222165) in acetic acid. google.com The Strecker synthesis, which produces α-amino nitriles, provides precursors that can be reduced by agents like LiAlH₄ to yield 1,2-diamines, showcasing the utility of nitrile reduction in accessing amino compounds. psu.edu

Condensation reactions are fundamental in organic synthesis for forming carbon-carbon bonds, allowing for the construction of the molecular backbone. wikipedia.org These reactions, such as the aldol (B89426) or Mannich reactions, combine two or more molecules, often with the elimination of a small molecule like water. wikipedia.org

The Mannich reaction is particularly relevant as it directly forms a β-amino carbonyl compound from an aldehyde, an amine, and a carbonyl compound containing an active α-hydrogen. sci-hub.cat The resulting Mannich base can then be readily reduced to the target 1,3-amino alcohol. Variations of this reaction are versatile and can be performed under acidic or basic conditions. wikipedia.org For example, the condensation of amino alcohols with paraformaldehyde and secondary phosphine (B1218219) oxides demonstrates a three-component Mannich-type reaction to produce α-aminophosphine oxide derivatives. researchgate.net

The ring-opening of strained cyclic precursors provides a powerful and often stereospecific route to amino alcohols. Aziridines, three-membered nitrogen-containing heterocycles, are excellent substrates for this purpose. nih.govnih.gov Activation of the aziridine (B145994) nitrogen, typically with an electron-withdrawing group like a tosyl (Ts) group, facilitates nucleophilic attack and ring-opening. This reaction can yield a variety of functionalized amine derivatives, including β-amino alcohols, through regioselective cleavage of the C-N bonds. nih.govmdpi.com

The synthesis of N-tosyl aziridines from 2-amino alcohols via tosylation and in-situ cyclization is a well-established one-pot procedure. nih.gov The reverse process, the hydrolysis or nucleophilic opening of these aziridines, provides access to the amino alcohol core. Isoxazolidines also serve as valuable precursors. As mentioned previously, the reductive cleavage of the N-O bond in isoxazolidines, often achieved with reducing agents like LiAlH₄ or through catalytic hydrogenation, is a reliable method for synthesizing 1,3-amino alcohols. researchgate.net

| Cyclic Precursor | Reaction Type | Reagent/Catalyst | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| N-Tosyl Aziridine | Nucleophilic Ring-Opening | Various Nucleophiles | β-Amino Alcohol Derivatives | High reactivity and regioselectivity | nih.gov |

| Aziridine | Reductive Carboxylation | Ni-catalyst / CO₂ | β-Amino Acids | Direct carboxylation | mdpi.com |

| Isoxazolidine | Reductive N-O Bond Cleavage | LiAlH₄ or Catalytic Hydrogenation | 1,3-Amino Alcohol | Reliable and high-yielding | researchgate.net |

Advanced Stereoselective and Asymmetric Synthesis Paradigms

Modern synthetic chemistry increasingly focuses on methods that control stereochemistry, allowing for the selective synthesis of a single enantiomer of a chiral molecule. This is particularly crucial for pharmaceuticals and other biologically active compounds.

The emergence of organocatalysis has revolutionized asymmetric synthesis by using small, chiral organic molecules to catalyze reactions with high enantioselectivity. The amino acid L-proline is a particularly effective catalyst for various transformations, most notably the asymmetric Mannich reaction. sci-hub.catnih.gov

The proline-catalyzed direct asymmetric three-component Mannich reaction provides a powerful method for synthesizing chiral β-amino carbonyl compounds, which are direct precursors to optically active β-amino alcohols. sci-hub.catnih.gov The generally accepted mechanism involves the formation of a nucleophilic enamine intermediate from proline and a donor ketone or aldehyde. sci-hub.cat This enamine then attacks an electrophilic imine (formed in situ from an aldehyde and an amine) in a highly stereocontrolled fashion. The resulting β-amino carbonyl product can be obtained with excellent diastereo- and enantioselectivities. 20.210.105nih.gov Subsequent reduction of the carbonyl group yields the desired chiral amino alcohol. The use of N-tert-butoxycarbonyl (N-Boc)-imines has significantly expanded the substrate scope of this reaction, making it a highly versatile tool for asymmetric synthesis. 20.210.105nih.gov

| Donor (Ketone/Aldehyde) | Acceptor (Imine) | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Acetone | p-Methoxyphenyl-imine | β-Amino Ketone | - | 94% | sci-hub.cat |

| Hydroxyacetone | Aromatic Aldehyde + Aniline | syn-1,2-Amino Alcohol | up to >20:1 | up to >99% | sci-hub.cat |

| Acetaldehyde | Aryl N-Boc-imine | β-Amino Aldehyde | - | >99% | 20.210.105 |

| Various Aldehydes | N-Boc-imines | α,β-branched-β-amino aldehydes | up to >20:1 (syn) | up to >99% | nih.gov |

Chemoenzymatic and Biocatalytic Synthesis Methods

Chemoenzymatic and biocatalytic approaches offer significant advantages in the synthesis of chiral amines and amino alcohols, providing high enantioselectivity under mild reaction conditions. These methods often leverage the specificity of enzymes to catalyze key stereoselective transformations.

A prominent biocatalytic strategy for producing chiral amines involves the asymmetric synthesis from prochiral ketones using transaminases. nih.gov This approach is hampered by an unfavorable thermodynamic equilibrium, which can be overcome by coupling the transaminase with another enzyme in a cascade system. nih.gov For instance, a pyruvate (B1213749) decarboxylase (PDC) can be used to remove the pyruvate by-product, shifting the equilibrium towards the desired amine product. nih.gov This in-situ by-product removal strategy avoids the need for expensive cofactors. nih.gov In the synthesis of 3-amino-1-phenylbutane, coupling transaminases from Chromobacterium violaceum (CviTA) or Vibrio fluvialis (VflTA) with a PDC dramatically enhanced the reaction conversion and yield. nih.gov

Diastereoselective Reduction Protocols

The diastereoselective reduction of β-amino ketones is a cornerstone for the synthesis of 1,3-amino alcohols like this compound, allowing for precise control over the relative stereochemistry (syn or anti) of the amino and hydroxyl groups. The choice of reducing agent and reaction conditions dictates the stereochemical outcome.

Protocols have been developed that provide selective access to either the syn or anti diastereomer. nih.gov For example, the reduction of N-aryl-β-amino ketones with Zn(BH₄)₂ preferentially yields syn-N-aryl-γ-amino alcohols, while reduction with Et₃BHLi favors the anti isomer. google.com Samarium(II) iodide (SmI₂) has also been investigated for the reduction of β-amino ketones, where the stereochemical outcome is notably dependent on the nitrogen protecting group. nih.goviucr.org N-acyl protected β-amino ketones typically yield the 1,3-syn diastereomer as the major product, whereas N-aryl derivatives afford the 1,3-anti diastereomer. nih.gov

Catecholborane is another reagent used for the stereoselective reduction of β-hydroxy ketones to produce syn-1,3-diols. tcichemicals.com Its application can be extended to β-amino ketones, often proceeding through a chelation-controlled transition state to achieve high diastereoselectivity. Similarly, lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) is a sterically hindered, milder reducing agent compared to lithium aluminum hydride (LiAlH₄). rug.nllibretexts.org This characteristic allows for more controlled reductions; for instance, it can reduce acid chlorides to aldehydes without further reduction to the alcohol, a selectivity that can be exploited in multi-step syntheses involving β-amino ketone precursors. rug.nllibretexts.org

| Reducing Agent | Substrate | Major Product Diastereomer |

|---|---|---|

| Zn(BH₄)₂ | Acyclic N-aryl-β-amino ketone | syn |

| Et₃BHLi | Acyclic N-aryl-β-amino ketone | anti |

| Samarium(II) iodide (SmI₂) | N-acyl β-amino ketone | syn |

| Samarium(II) iodide (SmI₂) | N-aryl β-amino ketone | anti |

| Catecholborane | β-hydroxy ketone | syn |

| LiAlH(Ot-Bu)₃ | Acid Chloride | Aldehyde (selective) |

Chiral Auxiliary-Assisted Syntheses

Chiral auxiliaries are optically active compounds that are temporarily incorporated into an achiral substrate to direct a stereoselective reaction. mdpi.comutwente.nl After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. utwente.nl This strategy converts an enantioselective transformation into a diastereoselective one, as the chiral auxiliary renders the two possible reaction pathways diastereomeric rather than enantiomeric. mdpi.com

A common class of chiral auxiliaries are oxazolidinones, which can be synthesized from readily available amino acids or amino alcohols. utwente.nlmdpi.com These auxiliaries are particularly effective in stereoselective aldol reactions, alkylations, and Diels-Alder reactions. mdpi.com For example, an acid chloride can be reacted with an oxazolidinone to form an imide. utwente.nl Subsequent deprotonation and reaction with an electrophile, such as an alkyl halide, occur with high stereoselectivity, dictated by the steric hindrance imposed by the substituents on the oxazolidinone ring. utwente.nl

Pseudoephedrine is another effective chiral auxiliary that can be converted into an amide with a carboxylic acid. utwente.nl The α-proton of the carbonyl can be deprotonated to form an enolate, and subsequent alkylation is directed by the methyl group of the pseudoephedrine moiety, resulting in a product that is syn to the methyl group and anti to the hydroxyl group. utwente.nl The successful application of a chiral auxiliary relies on its ability to induce high stereoselectivity and to be easily removed without causing racemization of the product. mdpi.com

Ring-Opening Reactions with Chiral Control

The ring-opening of strained, chiral three- or four-membered rings, such as aziridines and oxetanes, provides a powerful and stereocontrolled route to 1,3-amino alcohols and their analogues. nih.govmdpi.com The inherent ring strain facilitates nucleophilic attack, and the stereochemistry of the starting material is often transferred to the product with high fidelity.

Chiral aziridines, which are nitrogen-containing three-membered rings, are valuable intermediates. wikipedia.orglibretexts.org Their ring-opening is typically initiated by activating the nitrogen atom, often by forming an aziridinium (B1262131) ion with an electrophile. mdpi.comwikipedia.org Subsequent nucleophilic attack can occur at either of the two ring carbons. The regioselectivity of this attack is influenced by the substituents on the aziridine ring, the nature of the nucleophile, and the electrophile used for activation. wikipedia.org For instance, the boron trifluoride diethyl etherate (BF₃·OEt₂)-mediated ring-opening of N-Ts protected chiral aziridines with α-amino acid esters proceeds with high regioselectivity. gavinpublishers.com This method provides access to diaminopropionic acid derivatives, which can be further transformed. gavinpublishers.com

More recently, copper-catalyzed asymmetric propargylic substitution of alkyne-functionalized oxetanes with amines has been shown to produce structurally diverse, chiral γ-amino alcohols that feature a tetrasubstituted tertiary stereocenter. nih.gov This method highlights the utility of oxetanes as stable precursors that can be activated under catalytic conditions to achieve high yields and asymmetric induction. nih.gov

Asymmetric Hydrogenation Techniques

Asymmetric hydrogenation is a highly efficient method for the enantioselective synthesis of chiral alcohols from prochiral ketones. This technique uses a chiral catalyst, typically a transition metal complex with a chiral ligand, to deliver hydrogen to one face of the carbonyl group preferentially. The hydrogenation of β-amino ketones is a direct and powerful route to chiral γ-amino alcohols.

Ruthenium and iridium-based catalysts are commonly employed for this transformation. For example, an iridium catalyst bearing a specific chiral ligand has been used for the enantioselective hydrogenation of various β-tertiary-amino ketones, producing the corresponding chiral γ-amino alcohols with high enantiomeric excess (ee). Similarly, ruthenium complexes with chiral diamine ligands are effective for the asymmetric hydrogenation of a wide range of ketones, including heteroaromatic and α-amino aromatic ketones, with excellent enantioselectivity. A key advantage of this method is its high atom economy, as molecular hydrogen is used as the reductant.

The choice of catalyst and reaction conditions is critical for achieving high performance. Asymmetric transfer hydrogenation, which uses hydrogen donors like isopropanol (B130326) or formic acid instead of H₂ gas, is another valuable technique. Ruthenium catalysts paired with chiral β-amino alcohol ligands have been used in the transfer hydrogenation of β-keto esters to afford syn-dihydroxyesters with high diastereoselectivity.

| Catalyst System | Substrate Type | Key Features |

|---|---|---|

| [Ir(COD)Cl]₂ / Chiral Ligand | β-tertiary-amino ketones | High enantioselectivity for chiral γ-amino alcohols. |

| RuBr₂(S,S)-xylskewphos | Cyclic amino ketones (e.g., 3-quinuclidinone) | High catalyst efficiency (S/C up to 100,000), 88% ee. |

| p-cymene/TsDPEN–Ru complex | Aromatic heterocyclic ketones (e.g., 4-chromanone) | Nearly perfect enantioselectivity (up to 98% ee). |

| MsDPEN–Cp*Ir complex | Aromatic heterocyclic ketones (e.g., 4-chromanone) | Excellent enantioselectivity (99% ee). |

| Ru-Tethered (R, R)–TsDPEN | α-amino ketones | High enantioselectivity using DMAB as a hydrogen source. |

Enantiomeric Resolution and Racemization Techniques

When a chiral compound is synthesized as a racemic mixture (an equal mixture of both enantiomers), a process of enantiomeric resolution is required to separate them. Since enantiomers have identical physical properties, their separation relies on converting them into diastereomers, which have different physical properties and can be separated by conventional techniques like crystallization. nih.gov

Diastereomeric Salt Formation and Crystallization

The most common and industrially scalable method for resolving a racemic mixture of a basic compound like this compound is through the formation of diastereomeric salts. google.com This process involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent.

The reaction produces a pair of diastereomeric salts: [(R)-amine·(R)-acid] and [(S)-amine·(R)-acid]. These salts are not mirror images of each other and therefore exhibit different physical properties, most importantly, different solubilities in a given solvent. google.com This solubility difference allows for their separation by fractional crystallization. mdpi.com Typically, the less soluble diastereomeric salt will crystallize out of the solution first, while the more soluble salt remains in the mother liquor.

The efficiency of the resolution depends on several factors, including the choice of the resolving agent, the solvent system, temperature, and the time allowed for crystallization. Common chiral resolving agents for amines include chiral carboxylic acids such as tartaric acid, mandelic acid, and camphorsulfonic acid. After the less soluble salt is isolated by filtration, the pure enantiomer of the amine can be recovered by treatment with a base to neutralize the acid, followed by extraction. The resolving agent can often be recovered and reused. The enantiomer remaining in the mother liquor can also be isolated, or in some cases, subjected to a racemization process to be recycled back into the resolution process.

Dynamic Kinetic Resolution and Racemization-Recycle (RRR) Processes

Dynamic kinetic resolution (DKR) represents a powerful strategy to overcome the inherent 50% yield limitation of conventional kinetic resolution. In DKR, the less reactive enantiomer is continuously racemized in situ, allowing for the theoretical conversion of the entire racemic starting material into a single desired enantiomer. This approach is particularly valuable for the synthesis of chiral β-amino alcohols.

A common approach to the DKR of analogous β-amino alcohols involves a chemoenzymatic process. This typically combines an enzymatic resolution step with a metal-catalyzed racemization of the unreacted enantiomer. For instance, the DKR of racemic β-azido alcohols, which are precursors to β-amino alcohols, has been successfully achieved using a lipase (B570770) for enantioselective acylation in conjunction with a ruthenium catalyst for the in situ racemization of the slower-reacting alcohol enantiomer. acs.orgnih.govacs.orgorganic-chemistry.org This methodology consistently produces enantiomerically pure acetates with high yields, often exceeding 90%, and excellent enantiomeric excess (ee), frequently up to 99%. acs.orgnih.gov

The synthetic utility of this approach has been demonstrated in the preparation of various biologically active compounds. nih.govacs.org While specific studies on this compound are not extensively detailed in the literature, the principles established for structurally similar β-amino alcohols can be applied.

A hypothetical DKR process for racemic this compound could involve the following steps:

Enantioselective Acylation: A lipase, such as Candida antarctica lipase B (CALB), selectively acylates one enantiomer (e.g., the (R)-enantiomer) of the amino alcohol using an acyl donor like ethyl acetate.

In Situ Racemization: A ruthenium complex, acting as a racemization catalyst, continuously converts the unreacted (S)-enantiomer back into the racemate.

Conversion: This allows the enzymatic acylation to proceed, ultimately converting the entire starting material into a single enantiomer of the acylated product.

Hydrolysis: The resulting enantiomerically pure ester is then hydrolyzed to yield the desired enantiopure this compound.

The efficiency of such a process is dependent on the compatibility of the enzyme and the metal catalyst, as well as reaction conditions such as solvent and temperature.

Table 1: Illustrative Data for Dynamic Kinetic Resolution of Analogous β-Azido Alcohols

| Entry | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | 2-azido-1-phenylethanol | 98 | >99 |

| 2 | 2-azido-1-(4-chlorophenyl)ethanol | 97 | >99 |

| 3 | 2-azido-1-(4-methoxyphenyl)ethanol | 98 | >99 |

| 4 | 2-azido-1-(naphthalen-2-yl)ethanol | 95 | 99 |

This table presents representative data from studies on analogous compounds to illustrate the potential effectiveness of DKR for producing chiral amino alcohols. acs.org

Racemization-Recycle (RRR) processes offer an alternative to DKR. In this approach, the kinetic resolution is performed, and the undesired enantiomer is physically separated. This separated enantiomer is then subjected to a separate racemization step, and the resulting racemate is recycled back into the resolution process. While potentially less elegant than a one-pot DKR, RRR processes can be advantageous when the racemization conditions are incompatible with the resolution catalyst. For chiral amino alcohols, racemization can be achieved using various catalysts, including cobalt-based systems. researchgate.net

Process Optimization and Scalability in Synthesis (e.g., Continuous Flow Chemistry Applications)

The transition from laboratory-scale synthesis to industrial production necessitates robust and scalable methodologies. Continuous flow chemistry has emerged as a transformative technology in this regard, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and process control. nih.govrsc.org

For the synthesis of chiral amino alcohols like this compound, continuous flow systems can be employed for various key transformations, including asymmetric synthesis and purification steps. The high surface-area-to-volume ratio in microreactors allows for precise temperature control and rapid mixing, which can lead to higher yields and selectivities. nih.gov

A continuous flow process for the synthesis of a chiral β-amino alcohol could involve several connected modules:

Reaction Module: A packed-bed reactor containing an immobilized enzyme or a chiral catalyst for the asymmetric transformation.

Quenching Module: A stream of a quenching agent is introduced to stop the reaction at the optimal point.

In-line Purification/Separation Module: This could involve liquid-liquid extraction or chromatography to isolate the desired product.

The application of continuous flow has been successfully demonstrated for the asymmetric synthesis of various chiral active pharmaceutical ingredients (APIs) and their intermediates. nih.gov For example, the enantioselective synthesis of β-nitro alcohols, which are precursors to β-amino alcohols, has been achieved in high yields and good enantioselectivities using continuous flow reactors. nih.gov Subsequent reduction of the nitro group can also be performed in a continuous flow setup, often utilizing an H-Cube® reactor with a packed-bed catalyst. nih.gov

Table 2: Representative Comparison of Batch vs. Continuous Flow for an Asymmetric Synthesis

| Parameter | Batch Process | Continuous Flow Process |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Yield | Often moderate to good | Typically good to excellent |

| Enantioselectivity | Variable, sensitive to conditions | Often improved due to precise control |

| Scalability | Can be challenging | Readily scalable by running longer or in parallel |

| Safety | Higher risk with exotherms | Inherently safer due to small reaction volumes |

This table provides a generalized comparison to highlight the potential advantages of continuous flow chemistry in the synthesis of chiral molecules.

The scalability of chiral amino alcohol synthesis is a critical consideration for commercial viability. Continuous flow processes offer a more straightforward path to scale-up compared to batch reactions. Instead of using larger and potentially more hazardous reactors, production can be increased by extending the operation time of the flow system or by "scaling out" – running multiple reactors in parallel. This approach minimizes the need for process re-optimization at different scales.

Chemical Reactivity and Derivatization Strategies of 3 Amino 2,2 Dimethyl 3 Phenylpropan 1 Ol

Transformations Involving the Amino Group

The primary amino group in 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol is a versatile nucleophile, readily participating in reactions that form new carbon-nitrogen or heteroatom-nitrogen bonds.

The primary amine of this compound can act as a nucleophile, attacking electrophilic carbonyl carbons of carboxylic acid derivatives to form amides. This nucleophilic acyl substitution is a fundamental transformation for creating peptidomimetics and other complex organic molecules. jove.com The reaction typically proceeds by the attack of the amine on the carbonyl carbon of an activated carboxylic acid derivative, such as an acyl chloride, acid anhydride, or ester, leading to a tetrahedral intermediate that subsequently eliminates a leaving group to form the stable amide bond. jove.com

The selective N-acylation of amino alcohols is a common challenge due to the competing O-acylation of the hydroxyl group. googleapis.comresearchgate.net However, methods have been developed to favor N-acylation. For instance, reacting an organic acid with an alkyl sulfonyl chloride can form a mixed anhydride intermediate, which then selectively reacts with the amino group of an amino alcohol. google.com Another approach involves the use of specific catalysts, such as dibutyltin oxide under microwave irradiation, which has been shown to promote chemoselective N-acylation. acs.org Simple and practical methods, such as using ammonium (B1175870) chloride as a nitrogen source with acid chlorides in a suitable solvent like N-methyl pyrrolidone (NMP), have also been developed for the synthesis of primary amides. ccspublishing.org.cn

Table 1: Examples of Reagents for Nucleophilic Acyl Substitution and Amidation

| Reagent Type | Specific Example | Product Type |

|---|---|---|

| Acyl Chloride | Benzoyl chloride | Secondary Amide |

| Acid Anhydride | Acetic anhydride | Secondary Amide |

| Activated Ester | N-Hydroxysuccinimide ester | Secondary Amide |

| Carboxylic Acid | Benzoic acid (with coupling agent) | Secondary Amide |

Alkylation and Reductive Amination Reactions

The nitrogen atom of this compound can be alkylated to form secondary and tertiary amines. Direct alkylation with alkyl halides can be challenging to control, often leading to over-alkylation due to the increased nucleophilicity of the resulting secondary amine. acs.org A highly effective method for achieving selective mono-N-alkylation of 1,3-amino alcohols involves chelation with 9-borabicyclononane (9-BBN). acs.orgorganic-chemistry.orgnih.gov This approach utilizes 9-BBN to form a stable chelate with the amino alcohol, which serves to both protect the functional groups and activate the amine for a single alkylation event. organic-chemistry.orgnih.gov The process involves chelate formation, deprotonation, reaction with an alkyl halide, and subsequent mild acidic hydrolysis to release the mono-N-alkylated product. organic-chemistry.org

Reductive amination, also known as reductive alkylation, offers a more controlled alternative to direct alkylation. wikipedia.orgmasterorganicchemistry.com This two-step, often one-pot, process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine intermediate. The imine is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly effective because they are mild enough to selectively reduce the imine in the presence of the unreacted carbonyl compound. masterorganicchemistry.com

Table 2: Common Reagents for Alkylation and Reductive Amination

| Reaction Type | Reagent Class | Specific Example | Product |

|---|---|---|---|

| Direct Alkylation | Alkyl Halide | Methyl iodide | N-Methyl derivative |

| Reductive Amination | Aldehyde | Benzaldehyde | N-Benzyl derivative |

| Reductive Amination | Ketone | Acetone | N-Isopropyl derivative |

| Reductive Amination | Reducing Agent | Sodium cyanoborohydride | Secondary Amine |

Dealkylation and N-Demethylation Pathways

N-dealkylation, the removal of an N-alkyl group, is a crucial transformation in organic synthesis, particularly in the modification of natural products and pharmaceuticals. nih.gov If this compound were derivatized to a tertiary N-methyl amine, several methods could be employed for its N-demethylation. The classical von Braun reaction, which uses cyanogen bromide (BrCN), is a well-known method for cleaving tertiary amines to yield a secondary amine and an alkyl bromide. wikipedia.org A modern, often milder, variation of this reaction replaces the toxic BrCN with chloroformates, such as ethyl chloroformate. wikipedia.org Another significant method is the Polonovski reaction, particularly its non-classical variants mediated by iron salts, which has been shown to efficiently N-demethylate certain alkaloids after conversion of the tertiary amine to its corresponding N-oxide. nih.gov

Table 3: Selected Methods for N-Demethylation

| Method Name | Key Reagent(s) | Intermediate |

|---|---|---|

| Von Braun Reaction | Cyanogen bromide (BrCN) | N-cyano-N-alkyl derivative |

| Chloroformate Method | Ethyl chloroformate | Carbamate derivative |

| Polonovski Reaction | m-CPBA (to form N-oxide), then FeSO₄ | Iminium ion |

Formation of Cyclic Derivatives (e.g., Oxazolidines)

Amino alcohols are key precursors for the synthesis of various nitrogen- and oxygen-containing heterocycles. While 1,2-amino alcohols react with aldehydes or ketones to form five-membered oxazolidine rings, 1,3-amino alcohols like this compound are expected to form six-membered 1,3-oxazinane rings under similar conditions. organic-chemistry.orgresearchgate.net This condensation reaction is typically catalyzed by an acid and involves the formation of an intermediate hemiaminal, which then undergoes intramolecular cyclization with the elimination of water. nih.gov The synthesis of 1,3-oxazinanes can be achieved through various catalytic methods, including the use of ruthenium catalysts in the rearrangement of isoxazolidines or through one-pot procedures involving the addition of alcohols to imines followed by cyclization. organic-chemistry.orgnih.govacs.org These cyclic structures serve as important building blocks and chiral auxiliaries in asymmetric synthesis. researchgate.net

Transformations Involving the Hydroxyl Group

The primary hydroxyl group of this compound can undergo a variety of transformations, with oxidation being one of the most fundamental.

The primary alcohol moiety can be selectively oxidized to an aldehyde or further to a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. The oxidation of amino alcohols requires careful selection of reagents to avoid side reactions involving the amino group. louisville.edu Mild oxidizing agents are typically preferred to achieve the selective conversion of the primary alcohol to an aldehyde without affecting the amine or causing over-oxidation. Reagents like manganese(IV) oxide have been reported for the mild oxidation of β-amino alcohols to α-amino aldehydes with high enantiopurity. researchgate.net Other modern catalytic systems, such as those employing copper and TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) with air or oxygen as the terminal oxidant, offer highly chemoselective methods for oxidizing primary alcohols to aldehydes under mild conditions, even in the presence of amines. nih.gov Stronger oxidizing agents or modified reaction conditions can facilitate the subsequent oxidation of the intermediate aldehyde to the corresponding carboxylic acid, yielding 3-amino-2,2-dimethyl-3-phenylpropanoic acid. Gold-based catalysts have also been explored for the oxidation of amino alcohols to the corresponding amino acids. mdpi.com

Table 4: Representative Oxidizing Agents for Primary Alcohols

| Oxidizing Agent/System | Product | Typical Conditions |

|---|---|---|

| Pyridinium chlorochromate (PCC) | Aldehyde | Anhydrous dichloromethane |

| Manganese(IV) oxide (MnO₂) | Aldehyde | Dichloromethane, room temp. |

| TEMPO/NaOCl | Aldehyde | Biphasic, buffered |

| Jones reagent (CrO₃/H₂SO₄) | Carboxylic Acid | Acetone, 0°C to room temp. |

| Potassium permanganate (KMnO₄) | Carboxylic Acid | Basic, aqueous solution |

Etherification and Esterification Reactions

The primary hydroxyl group in this compound can undergo etherification and esterification, common reactions for alcohols. However, the reaction kinetics are significantly impeded by steric hindrance. The quaternary carbon at the adjacent C2 position shields the C1 carbon, making nucleophilic attack by the alcohol or on an activated alcohol intermediate challenging.

Etherification: The formation of an ether via the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, would likely require forcing conditions. The use of a strong, non-nucleophilic base such as sodium hydride (NaH) would be necessary to generate the alkoxide. The subsequent SN2 reaction with an alkyl halide would be slow due to the steric bulk hindering the backside attack on the electrophilic carbon.

Esterification: Similarly, direct esterification with a carboxylic acid under acidic conditions (Fischer esterification) would be slow. More efficient methods would involve the activation of the carboxylic acid, for example, by converting it to a more reactive acyl chloride or anhydride. The reaction of the alcohol with an acyl chloride, typically in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct, is a more viable route to the corresponding ester. Even under these conditions, the reaction rates may be lower than for unhindered primary alcohols.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving this compound primarily concern the conversion of the hydroxyl group into a suitable leaving group, which can then be displaced by a nucleophile.

The hydroxyl group is a poor leaving group and must first be activated. This is typically achieved by protonation under strong acidic conditions or by conversion to a sulfonate ester (e.g., tosylate or mesylate) or an alkyl halide.

However, subsequent substitution at the C1 position is severely restricted. acs.org

SN2 Mechanism: A direct SN2 displacement is highly unfavorable. The gem-dimethyl group on the adjacent carbon effectively blocks the required backside approach of the nucleophile, a characteristic feature of neopentyl-type systems. Studies on similar neopentyl skeletons show that they react orders of magnitude slower than other primary alkyl systems in SN2 reactions. acs.org

SN1 Mechanism: An SN1 mechanism would require the formation of a primary carbocation upon departure of the leaving group. Primary carbocations are inherently unstable and unlikely to form. If formed under harsh conditions, they are highly prone to rearrangement, specifically a Wagner-Meerwein shift where one of the methyl groups from the C2 position migrates to C1, yielding a more stable tertiary carbocation. This would result in a rearranged product rather than a direct substitution product.

A significant pathway for this molecule is intramolecular nucleophilic substitution . If the hydroxyl group is converted into a good leaving group (e.g., by reaction with thionyl chloride to form a chlorosulfite intermediate or by forming a tosylate), the primary amino group can act as an internal nucleophile. This will lead to a ring-closing reaction to form a substituted azetidine, specifically 3,3-dimethyl-4-phenylazetidine. Such intramolecular reactions are often kinetically favored over their intermolecular counterparts. core.ac.ukyoutube.com

Selective Reactivity and Chemo-selectivity Considerations

The presence of two nucleophilic centers, the nitrogen of the amino group and the oxygen of the hydroxyl group, necessitates careful control of reaction conditions to achieve chemo-selectivity. The primary amine is generally a stronger nucleophile than the primary alcohol. libretexts.org

Reaction at the Amino Group: In reactions with electrophiles such as acyl chlorides or alkyl halides under neutral or basic conditions, the more nucleophilic amino group will react preferentially. For example, acylation will selectively yield the corresponding N-acylated amide, leaving the hydroxyl group untouched.

Reaction at the Hydroxyl Group: To achieve selective reaction at the hydroxyl group, the reactivity of the amino group must be suppressed. This is commonly accomplished by carrying out the reaction in an acidic medium. The acid protonates the basic amino group, converting it into a non-nucleophilic ammonium salt (-NH3+). The hydroxyl group, which is less basic, remains largely unprotonated and is free to react with an electrophile. This strategy allows for selective esterification or etherification of the hydroxyl group.

Another strategy involves the use of protecting groups. The hydroxyl group could be protected, for instance, as a silyl (B83357) ether, allowing for a wide range of modifications at the amino group. Subsequently, the silyl ether can be removed to regenerate the alcohol.

The table below summarizes the expected outcomes based on reaction conditions.

| Reagent (Electrophile) | Conditions | Primary Reactive Site | Product Type |

| Acyl Chloride (R-COCl) | Basic or Neutral (e.g., Pyridine) | Amino Group | N-acyl amide |

| Acyl Chloride (R-COCl) | Acidic (e.g., H+ catalyst) | Hydroxyl Group | O-acyl ester |

| Alkyl Halide (R-X) | Basic or Neutral | Amino Group | N-alkylated amine |

| Protecting Group (e.g., Boc2O) | Basic or Neutral | Amino Group | N-Boc protected amine |

Derivatization Protocols for Analytical and Synthetic Utility

Derivatization of this compound at either the amino or hydroxyl group is a common strategy to modify its properties for specific applications. For synthetic purposes, derivatization can be used to introduce protecting groups or to convert the functional groups into other moieties. For analytical purposes, derivatization is often employed to enhance detectability or to allow for separation and quantification, particularly for chiral analysis.

Chiral Derivatization for Enantiomeric Excess Determination

As this compound possesses a chiral center at C3, determining its enantiomeric excess (ee) is crucial, especially in pharmaceutical contexts. A powerful method for this is the use of chiral derivatizing agents (CDAs). The principle involves reacting the enantiomeric mixture with a single enantiomer of a CDA to produce a mixture of diastereomers. Since diastereomers have different physical and spectroscopic properties, they can be separated or distinguished by standard analytical techniques like NMR spectroscopy or HPLC. nih.gov

A notable and versatile method for the derivatization of chiral primary amines and amino alcohols involves a three-component self-assembly with 2-formylbenzeneboronic acid and an enantiopure chiral diol, such as (R)- or (S)-1,1'-bi-2-naphthol (BINOL). researchgate.netnih.gov

The reaction proceeds as follows:

The primary amine of the analyte condenses with the aldehyde of 2-formylbenzeneboronic acid to form an imine.

The boronic acid moiety of this intermediate then reacts with the chiral diol (e.g., (S)-BINOL) to form a stable, diastereomeric iminoboronate ester complex.

If the analyte is a mixture of (R)- and (S)-enantiomers, two different diastereomers will be formed: [(R)-analyte-(S)-BINOL-complex] and [(S)-analyte-(S)-BINOL-complex]. These diastereomeric complexes can be readily distinguished and quantified. In 1H NMR spectroscopy, for example, the signals for the imine proton (-CH=N-) of the two diastereomers often appear at different chemical shifts, and the enantiomeric excess can be calculated from the integration ratio of these signals. researchgate.net This method can also be adapted for high-throughput screening using fluorescence detection. nih.gov

The table below lists several common chiral derivatizing agents used for the analysis of chiral amines and alcohols.

| Chiral Derivatizing Agent (CDA) | Functional Group Targeted | Resulting Derivative | Analytical Method |

| Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA, Marfey's Reagent) | Primary/Secondary Amine | Diastereomeric Amides | HPLC-UV/MS nih.gov |

| α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl, Mosher's Acid Chloride) | Amine or Alcohol | Diastereomeric Amides/Esters | 1H, 19F NMR |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | Primary/Secondary Amine | Diastereomeric Thioureas | HPLC-UV/MS nih.gov |

| 2-Formylbenzeneboronic acid (with a chiral diol like BINOL) | Primary Amine | Diastereomeric Iminoboronates | NMR, Fluorescence researchgate.netnih.gov |

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and stereochemistry.

The ¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental information about the chemical environment of each atom in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton. The phenyl group protons typically appear in the aromatic region (δ 7.2-7.4 ppm). The methine proton (CH-NH₂) adjacent to the phenyl group would likely resonate as a singlet around δ 4.0 ppm. The methylene (B1212753) protons (CH₂-OH) would appear as a singlet around δ 3.3 ppm, and the two geminal methyl groups (C(CH₃)₂) are expected to produce two distinct singlets in the aliphatic region (δ 0.8-1.0 ppm) due to the adjacent chiral center. The protons of the amine (NH₂) and hydroxyl (OH) groups are exchangeable and may appear as broad singlets.

The ¹³C NMR spectrum provides information on the carbon skeleton. The phenyl group carbons would be observed between δ 127-142 ppm. The quaternary carbon bearing the methyl groups is expected around δ 38 ppm, while the methyl carbons themselves would appear further upfield (δ 20-25 ppm). The carbon attached to the hydroxyl group (CH₂OH) would resonate around δ 72 ppm, and the chiral carbon (CH-Ph) would be found near δ 65 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ This is a predictive table based on established chemical shift principles and data from analogous structures.

| Atom Number | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 1 | ~3.3 | s | ~72 |

| 2 | - | - | ~38 |

| 3 | ~4.0 | s | ~65 |

| 4 (NH₂) | broad | s | - |

| 5 (OH) | broad | s | - |

| 6, 7 (CH₃) | ~0.9, ~1.0 | s, s | ~22, ~24 |

| 8 (ipso-C) | - | - | ~141 |

| 9, 13 (ortho-C) | ~7.3 | d | ~128 |

| 10, 12 (meta-C) | ~7.4 | t | ~129 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this molecule, COSY would primarily show correlations among the protons of the phenyl ring, helping to assign the ortho, meta, and para positions. Due to the lack of adjacent protons on the propanol (B110389) backbone, few other correlations would be expected, confirming the isolated nature of the CH, CH₂, and CH₃ spin systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. nih.gov This is crucial for assigning carbon signals based on their attached, and often more easily assigned, protons. For instance, it would show a cross-peak between the ¹H signal at ~4.0 ppm and the ¹³C signal at ~65 ppm, confirming their assignment to the chiral methine group (C3-H). Similarly, correlations would be observed for the CH₂OH group and the phenyl CH groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular skeleton. mdpi.com Key expected correlations would include:

The methyl protons (H6, H7) to the quaternary carbon (C2), the chiral carbon (C3), and the methylene carbon (C1).

The methine proton (H3) to the ipso- and ortho- carbons of the phenyl ring (C8, C9, C13) and to the quaternary carbon (C2).

The methylene protons (H1) to the quaternary carbon (C2).

Table 2: Predicted Key HMBC Correlations for Structural Confirmation This is a predictive table illustrating expected long-range correlations.

| Proton (¹H) | Correlated Carbons (¹³C) |

|---|---|

| H1 (~3.3 ppm) | C2 |

| H3 (~4.0 ppm) | C2, C8, C9, C13 |

Since this compound is a chiral molecule, determining its enantiomeric purity is critical. Chiral NMR spectroscopy is a common method to achieve this. Enantiomers are chemically identical in an achiral environment and thus give identical NMR spectra. However, in the presence of a chiral solvating agent (CSA), they form transient diastereomeric complexes that are no longer chemically equivalent. nih.govresearchgate.net

This diastereomeric interaction leads to the separation of NMR signals for the two enantiomers, allowing for the determination of the enantiomeric excess (ee) by integrating the respective peaks. frontiersin.org CSAs suitable for amino alcohols include chiral acids, crown ethers like (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, or BINOL derivatives. nih.govfrontiersin.org The proton signals closest to the chiral center, such as the methine proton (H3), are typically the most affected and show the largest chemical shift difference (Δδ) between the R and S enantiomers.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique that provides information about the molecular weight and elemental composition of a compound. It is often coupled with chromatography for the analysis of complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for separating a sample into its components and then determining the molecular weight of each component. For this compound, a reversed-phase LC method would be used for purity analysis. The compound would be detected by the mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI). In positive ion mode, the compound is expected to be observed primarily as its protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of 180.27.

Tandem Mass Spectrometry (MS/MS) involves selecting the parent ion ([M+H]⁺) and subjecting it to fragmentation. The resulting fragment ions provide valuable structural information. A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would involve the loss of water (H₂O) or ammonia (B1221849) (NH₃). A significant fragment would likely arise from the benzylic cleavage, resulting in an ion corresponding to the phenylmethaniminium cation or related structures.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). This allows for the determination of the elemental formula of a molecule, providing unequivocal confirmation of its identity. For this compound (C₁₁H₁₇NO), HRMS would be used to confirm its exact mass.

Table 3: Predicted Mass Spectrometry Data

| Ion Species | Calculated Exact Mass |

|---|---|

| [M] (Neutral) | 179.1310 |

| [M+H]⁺ | 180.1383 |

The experimental measurement of the [M+H]⁺ ion at m/z 180.1383 ± 0.0005 by HRMS would confirm the elemental composition C₁₁H₁₈NO⁺, thereby validating the molecular identity of the compound.

Chromatographic Separation Techniques

Chromatography is a fundamental technique for the separation, identification, and purification of components in a mixture. For this compound, various chromatographic methods are employed to assess its purity, resolve its enantiomers, and purify it from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of non-volatile compounds like this compound. The method separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For purity analysis, reversed-phase HPLC is commonly utilized, where the stationary phase is nonpolar (like C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water.

The presence of the basic amino group in the molecule can cause peak tailing on standard silica-based columns. To mitigate this, additives like trifluoroacetic acid (TFA) or formic acid are often included in the mobile phase to protonate the amine, ensuring sharp, symmetrical peaks. Alternatively, using a base-deactivated column or operating at a moderate pH with a buffer can achieve similar results. Purity is determined by integrating the area of the main compound peak and comparing it to the total area of all peaks detected, typically by a UV detector set to a wavelength where the phenyl group absorbs, such as 210-220 nm.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm |

| Column Temperature | 30 °C |

Chiral HPLC for Enantiomeric Separation and Quantification

As this compound possesses a chiral center at the carbon atom bonded to the amino and phenyl groups, it exists as a pair of enantiomers. Chiral HPLC is the most effective technique for separating and quantifying these enantiomers to determine enantiomeric excess (ee) or enantiomeric purity. yakhak.org This separation is achieved using a Chiral Stationary Phase (CSP), which interacts stereoselectively with the enantiomers.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective for resolving the enantiomers of amino alcohols and related chiral amines. yakhak.orgsigmaaldrich.com Columns like Chiralpak® and Chiralcel® are widely used. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The mobile phase is typically a non-polar solvent system, such as a mixture of hexane (B92381) and isopropanol (B130326). yakhak.org The choice of alcohol modifier and its concentration can significantly influence the resolution and retention times. sigmaaldrich.com

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based CSP (e.g., Amylose or Cellulose Phenylcarbamates) |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25 °C |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. However, this compound has a relatively high boiling point and contains polar amino and hydroxyl groups, which can lead to poor peak shape and thermal degradation in a standard GC system. google.com

To overcome these limitations, the compound is typically converted into a more volatile and thermally stable derivative prior to analysis. A common derivatization strategy is silylation, where the active hydrogens of the amine and alcohol groups are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for this purpose. researchgate.net The resulting silyl (B83357) ether/amine is much less polar and more volatile, allowing for excellent separation on a standard nonpolar capillary GC column (e.g., DB-5 or HP-5ms). The method is highly sensitive, especially when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

| Parameter | Condition |

|---|---|

| Derivatization Reagent | BSTFA with 1% TMCS |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | FID or MS |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for qualitatively monitoring the progress of chemical reactions. In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel on an aluminum or glass backing). The plate is then developed in a chamber containing a suitable mobile phase (eluent). A common eluent system for this amino alcohol would be a mixture of a moderately polar solvent like ethyl acetate (B1210297) and a nonpolar solvent like hexane. A small amount of a basic modifier, such as triethylamine, is often added to the eluent to prevent the basic amino group from streaking on the acidic silica gel plate. After development, the spots are visualized, usually under UV light (due to the phenyl group) or by staining with an appropriate reagent like ninhydrin (B49086) (which reacts with the primary amine to give a colored spot).

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Hexane / Ethyl Acetate / Triethylamine (e.g., 50:50:1 v/v/v) |

| Visualization | UV light (254 nm) and/or Ninhydrin stain |

| Expected Result | Product spot (Rf ~0.3-0.5) appears as starting material spots diminish. |

Preparative and Flash Chromatography for Compound Purification

Following a chemical synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. Flash chromatography is the standard method for purifying gram-to-kilogram quantities of organic compounds. The principles are similar to TLC, using a stationary phase (typically silica gel) packed into a column. The crude mixture is loaded onto the column, and a mobile phase, optimized by TLC, is passed through the column under pressure to elute the components at different rates. Fractions are collected and analyzed (e.g., by TLC) to pool those containing the pure this compound.

For higher purity requirements or for the purification of smaller quantities, preparative HPLC can be employed. This technique uses larger columns and higher flow rates than analytical HPLC but operates on the same principles, allowing for the isolation of the compound with very high purity.

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Gradient of Ethyl Acetate in Hexane (with 0.5-1% Triethylamine) |

| Loading | Dry loading or minimal amount of appropriate solvent |

| Detection | Fraction analysis by TLC with UV visualization |

Capillary Electrophoresis (CE) for Resolution and Purity Assessment

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers very high efficiency, short analysis times, and requires minimal sample and solvent. CE is an excellent alternative or complementary technique to HPLC for both purity and enantiomeric purity assessment. nih.gov

For the analysis of a basic compound like this compound, a low-pH buffer is used to ensure the amine is protonated and positively charged. For enantiomeric separation, a chiral selector is added to the background electrolyte. Cyclodextrins (CDs) and their derivatives are the most common chiral selectors used in CE. nih.gov The analyte enantiomers form transient, diastereomeric inclusion complexes with the CD, which have different effective mobilities, enabling their separation. A study on the related compound dapoxetine (B195078) demonstrated the successful use of a dual cyclodextrin (B1172386) system for resolving related impurities, including a structurally similar amino alcohol. nih.gov This highlights the power of CE in analyzing both chemical and chiral purity in a single run. nih.gov

| Parameter | Condition |

|---|---|

| Capillary | Fused-silica (e.g., 50 µm ID, 40 cm total length) |

| Background Electrolyte (BGE) | 25 mM Phosphate buffer (pH 2.5) containing a chiral selector |

| Chiral Selector | Sulfated-β-cyclodextrin or Hydroxypropyl-β-cyclodextrin |

| Voltage | +20 kV |

| Temperature | 20 °C |

| Detection | Direct UV at 214 nm |

Vibrational Spectroscopy (Infrared (IR), Raman) and Electronic Spectroscopy (Ultraviolet-Visible (UV-Vis))

A thorough search of scientific databases did not yield specific experimental or theoretical studies on the vibrational (IR, Raman) or electronic (UV-Vis) spectra of this compound. Consequently, data tables for characteristic absorption and scattering bands cannot be generated.

In a general context, the IR and Raman spectra of this compound would be expected to show characteristic vibrational modes for its functional groups. These would include:

O-H stretching from the alcohol group, typically a broad band in the region of 3200-3600 cm⁻¹.

N-H stretching from the primary amine group, usually appearing as two sharp peaks in the 3300-3500 cm⁻¹ region.

C-H stretching from the aromatic phenyl ring and the aliphatic methyl and methylene groups, observed between 2850-3100 cm⁻¹.

C=C stretching from the phenyl ring, expected in the 1450-1600 cm⁻¹ region.

N-H bending (scissoring) from the amine group, typically around 1590-1650 cm⁻¹.

C-O stretching from the primary alcohol, usually in the 1000-1200 cm⁻¹ range.

C-N stretching , which can be found in the 1020-1250 cm⁻¹ region.

The UV-Vis spectrum would be expected to show absorptions characteristic of the phenyl group. The benzene (B151609) ring typically exhibits a strong absorption band (the E2 band) around 204 nm and a weaker, structured band (the B band) around 254 nm, arising from π → π* electronic transitions. The presence of substituents on the phenyl ring can cause shifts in the position and intensity of these bands.

Without experimental data, a more detailed analysis is not possible.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

No published single-crystal X-ray diffraction studies for this compound were found. As a result, information regarding its crystal system, space group, unit cell dimensions, and the precise three-dimensional arrangement of the molecule in the solid state is not available.

X-ray crystallography is the definitive method for determining the absolute stereochemistry of chiral molecules and provides detailed insights into intermolecular interactions, such as hydrogen bonding, in the crystal lattice. For this compound, this technique would reveal the exact conformation of the molecule and how the amino and hydroxyl groups participate in hydrogen bonding to form a supramolecular structure. Without experimental crystallographic data, a data table of its crystal structure parameters cannot be provided.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic structure, geometry, and spectroscopic characteristics of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often utilizing functionals like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. tandfonline.comijcce.ac.ir These calculations would reveal the most stable three-dimensional arrangement of the atoms in the molecule.

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study the excited states of molecules. researchgate.netscirp.orgsamipubco.com This method is instrumental in predicting the electronic absorption spectra (UV-Vis spectra) of this compound. researchgate.net By calculating the energies of electronic transitions, TD-DFT can help in understanding the molecule's response to ultraviolet and visible light. dntb.gov.ua

A hypothetical table of optimized geometric parameters for this compound, as would be obtained from a DFT calculation, is presented below.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C-C (phenyl) | ~1.39 Å |

| Bond Length | C-N | ~1.47 Å |

| Bond Length | C-O | ~1.43 Å |

| Bond Angle | C-C-C (backbone) | ~112° |

| Dihedral Angle | H-N-C-C | ~60° |

Conformational Analysis and Energy Landscapes

The presence of rotatable bonds in this compound allows it to adopt various conformations. Conformational analysis aims to identify the stable conformers and to map the potential energy surface of the molecule. nih.govmdpi.com Quantum mechanical methods can be used to calculate the energies of different conformers, providing insight into their relative populations at a given temperature. nih.gov For a molecule like this, key dihedral angles to consider would be around the C-C bonds of the propanol (B110389) backbone and the C-N bond.

The energy landscape can be generated by systematically rotating these bonds and calculating the energy at each step. The minima on this landscape correspond to stable conformers.

Table 2: Hypothetical Relative Energies of Conformers of this compound

| Conformer | Key Dihedral Angles | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | gauche, anti | 0.00 |

| 2 | anti, gauche | 1.25 |

| 3 | gauche, gauche | 2.50 |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations can predict various spectroscopic parameters. For Nuclear Magnetic Resonance (NMR) spectroscopy, methods like the Gauge-Including Atomic Orbital (GIAO) approach can be used to predict ¹H and ¹³C chemical shifts. liverpool.ac.uk These predictions are valuable for assigning experimental spectra and for confirming the structure of the molecule. mdpi.com

Vibrational frequencies, which correspond to the peaks in an infrared (IR) and Raman spectrum, can also be calculated. nih.govdtic.mil These calculations help in the assignment of experimental vibrational spectra and provide a deeper understanding of the molecule's vibrational modes. icm.edu.plresearchgate.netnih.gov

Table 3: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Shift (ppm) | Hypothetical Experimental Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| OH | 2.5 | 2.3 | 0.2 |

| CH-N | 3.8 | 3.7 | 0.1 |

| CH₂-O | 3.4 | 3.3 | 0.1 |

| Phenyl | 7.2-7.4 | 7.1-7.3 | 0.1 |

Molecular Modeling and Intermolecular Interaction Studies (e.g., Hydrogen Bonding, Diastereomeric Aggregates)

Molecular modeling techniques are used to study how molecules interact with each other. For this compound, the amino and hydroxyl groups are capable of forming hydrogen bonds, which will significantly influence its bulk properties. chemrxiv.orgnist.govrsc.org

In the solid state, it is expected that intermolecular hydrogen bonds would play a crucial role in the crystal packing. A related compound, 3-Methylamino-3-phenylpropan-1-ol, forms a three-dimensional network in the crystal structure through hydrogen bonds involving both the hydroxy and amino groups. researchgate.net It is plausible that this compound would exhibit similar behavior.

When this chiral molecule is in a non-racemic mixture, the formation of diastereomeric aggregates can be studied. These are non-covalent associations between molecules of the same or opposite chirality. Computational methods can be used to model these aggregates and calculate their interaction energies, which is relevant for understanding chiral recognition phenomena. nih.gov

Theoretical Prediction of Reactivity and Structure-Activity Relationships (QSAR, without explicit biological activity data)

Theoretical methods can be used to predict the reactivity of this compound. Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's electron-donating and electron-accepting abilities.

Quantitative Structure-Activity Relationship (QSAR) models correlate the chemical structure of a series of compounds with a particular activity. imist.maimist.ma While no explicit biological activity data is being considered here, a hypothetical QSAR study on a series of derivatives of this compound could be developed to predict a certain chemical property, such as lipophilicity (logP). This would involve calculating various molecular descriptors for each derivative and then using statistical methods to build a predictive model.

Table 4: Hypothetical Molecular Descriptors for a QSAR Study of this compound Derivatives

| Derivative | Molecular Weight | LogP | Polar Surface Area (Ų) |

|---|---|---|---|

| Parent Compound | 179.26 | 1.5 | 46.2 |

| N-methyl derivative | 193.29 | 1.8 | 34.1 |

| p-Chloro derivative | 213.71 | 2.2 | 46.2 |

In Silico Studies of Reaction Mechanisms and Stereoselectivity

In silico studies can provide detailed insights into the mechanisms of chemical reactions. For the synthesis of this compound, computational methods could be used to model the reaction pathway, identify transition states, and calculate activation energies. This would help in understanding the factors that control the reaction rate and yield.

Given that this compound is a chiral molecule, understanding and predicting the stereoselectivity of its synthesis is of great importance. rsc.orgdiva-portal.orgacs.orgdiva-portal.orgresearchgate.net Theoretical models can be used to study the transition states leading to different stereoisomers. rsc.orgru.nlnih.gov By comparing the activation energies of these transition states, it is possible to predict which stereoisomer will be formed preferentially. frontiersin.org

Applications As Chiral Building Blocks and in Asymmetric Catalysis

Precursors in the Synthesis of Complex Organic Architectures